molecular formula C16H15NO2 B581734 N-Ethyl-3-(4-formylphenyl)benzamide CAS No. 1393441-87-6

N-Ethyl-3-(4-formylphenyl)benzamide

Cat. No. B581734
M. Wt: 253.301
InChI Key: JFPYZQNCZACZID-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-formylphenyl)benzamide is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 . It is also known by its IUPAC name, N-ethyl-3-(4-formylphenyl)benzamide .


Molecular Structure Analysis

The molecular structure of N-Ethyl-3-(4-formylphenyl)benzamide includes a benzamide group attached to an ethyl group (N-ethyl) and a formylphenyl group (3-(4-formylphenyl)) . The InChI code for this compound is InChI=1S/C16H15NO2/c1-2-17-16(19)15-5-3-4-14(10-15)13-8-6-12(11-18)7-9-13/h3-11H,2H2,1H3,(H,17,19) .

Scientific Research Applications

Advanced Oxidation Processes

The study by Qutob et al. (2022) focuses on the degradation of acetaminophen by advanced oxidation processes (AOPs), revealing insights into the kinetics, mechanisms, and by-products of the degradation process. This research is significant in the environmental sciences for the treatment of water contaminated with pharmaceuticals, hinting at potential applications of similar chemical compounds in environmental remediation efforts (Qutob et al., 2022).

Benzene Derivatives in Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) discuss the significance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. BTAs exemplify the utilization of benzene derivatives in creating nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology to biomedical applications. This review underlines the adaptability and potential of benzene derivatives in advanced material science applications (Cantekin et al., 2012).

Photoaffinity Labeling in Structural Biology

Vodovozova's review (2007) on photoaffinity labeling (PAL) highlights the application of photoreactive groups, such as arylazide and benzophenone, in studying the organization of biological systems. This method is pivotal in elucidating the interaction between biomolecules and potential drug targets, showcasing the critical role of chemical compounds in biochemical and pharmacological research (Vodovozova, 2007).

Antioxidant Activity Assays

Munteanu and Apetrei (2021) provide a comprehensive review of methods used to determine antioxidant activity, including the DPPH and ABTS assays. This review illustrates the importance of chemical compounds in evaluating the antioxidant capacity of various samples, which is crucial in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-ethyl-3-(4-formylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-17-16(19)15-5-3-4-14(10-15)13-8-6-12(11-18)7-9-13/h3-11H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPYZQNCZACZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234449
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(4-formylphenyl)benzamide

CAS RN

1393441-87-6
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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